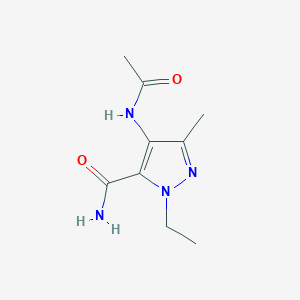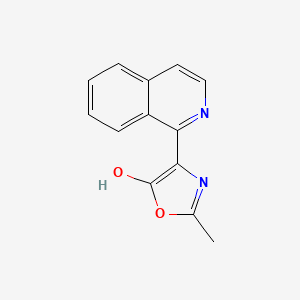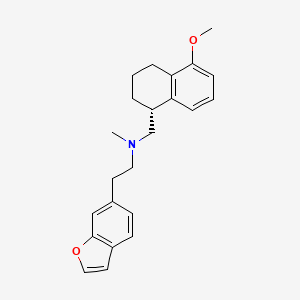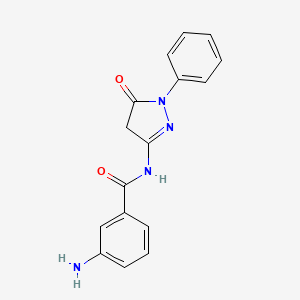
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties
Métodos De Preparación
The synthesis of 1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with 2-methoxyethyl groups and 4-methylbenzenesulfonate. The reaction conditions often include the use of solvents such as toluene and catalysts like sulfuric acid. The process may involve heating the reactants to temperatures around 60-70°C to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxyethyl or sulfonate groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
1-(2-Methoxyethyl)quinolin-1-ium 4-methylbenzenesulfonate can be compared with other quinoline derivatives such as:
2-Methoxyethyl 4-methylbenzenesulfonate: Similar in structure but lacks the quinoline moiety, making it less effective in biological applications.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can enhance their biological activity but may also affect their stability.
(E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline: This compound has a different substitution pattern, which can lead to variations in its chemical reactivity and biological properties
Propiedades
Fórmula molecular |
C19H21NO4S |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)quinolin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14NO.C7H8O3S/c1-14-10-9-13-8-4-6-11-5-2-3-7-12(11)13;1-6-2-4-7(5-3-6)11(8,9)10/h2-8H,9-10H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
HAOXTAKAZDXJIA-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COCC[N+]1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)


![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)

![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)

![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)

